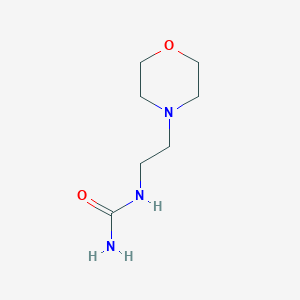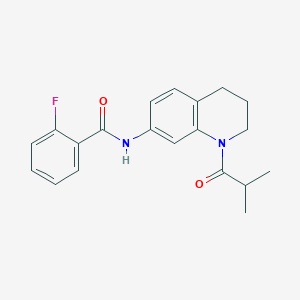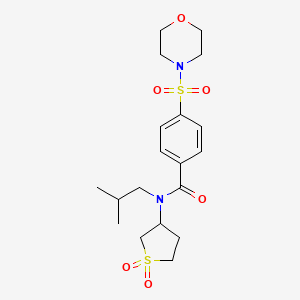
Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions (MCRs), which are convergent one-pot processes where at least three substrates are sequentially combined to synthesize products . An example is the Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the morpholino group and the thiophene ring. These groups are common in many biologically active compounds and can contribute to the compound’s properties .Scientific Research Applications
Multicomponent Reactions (MCRs)
Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone: is utilized in MCRs, which are convergent one-pot processes that combine at least three substrates to synthesize products incorporating most atoms from the reagents . These reactions are known for their high efficiency, atom economy, and selectivity, making them valuable in medicinal chemistry for creating small compound libraries and complex polyheterocycles .
Synthesis of Polyheterocyclic Compounds
The compound serves as a precursor in the synthesis of new polyheterocyclic compounds, such as 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one . This synthesis involves an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/ N-acylation/decarboxylation/dehydration process .
Pharmaceutical Industry
In the pharmaceutical industry, the compound’s derivatives are explored for their potential as pharmaceutical intermediates. The structural modularity allows for the creation of diverse chemical libraries with high interest in drug discovery and development .
Catalysis
The compound can be used in catalytic processes, such as those involving ytterbium (III) triflate as a Lewis acid catalyst. This can enhance reaction yields and reduce reaction times, which is crucial in the synthesis of complex molecules .
Computational Chemistry
The compound and its derivatives can be subjects of computational studies, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to understand their photophysical properties. These studies are important for designing molecules with specific optical properties for applications in sensing and imaging .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Multicomponent reactions (MCRs) are gaining attention in various fields of science and technology, but mainly in both pharmacochemical and pharmaceutical industries . Therefore, compounds like “Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” could be of interest in these areas.
Mechanism of Action
Target of Action
Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound with potential pharmaceutical applications . The primary targets of this compound are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes play crucial roles in lipid metabolism and signaling, with MGL responsible for the hydrolysis of monoacylglycerols into glycerol and fatty acids, and FAAH involved in the breakdown of fatty acid amides.
Mode of Action
The compound interacts with its targets (MGL and FAAH) by inhibiting their enzymatic activity . This inhibition alters the normal metabolic pathways of lipids and fatty acid amides, leading to changes in cellular signaling and function.
properties
IUPAC Name |
morpholin-4-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c17-14(16-5-8-18-9-6-16)15-4-3-13(20-11-7-15)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMOQRGZDZOIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2953177.png)
![7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B2953180.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2953183.png)

![3-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2953186.png)
![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)
![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)